molecular formula C16H14N4O2S B2687768 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide CAS No. 927970-70-5

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide

Cat. No. B2687768
CAS RN: 927970-70-5
M. Wt: 326.37
InChI Key: SQVNEZXMIULPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

  • A study designed thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors. These compounds showed promising activity and selectivity, particularly compounds with Ki values of 0.04 µM against hCA II, suggesting potential in developing selective antiglaucoma drugs (Abdel-Mohsen et al., 2020).

Anticancer Activity

  • A synthesis of novel indenopyridine derivatives, including 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide, demonstrated in vitro anticancer activity against breast cancer cell line MCF7, with some compounds showing higher potency than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).

Antimicrobial Activity

  • The synthesis of novel sulfonamide derivatives, including N-(2-aminophenyl)benzenesulfonamide, showed antimicrobial activity, with specific derivatives exhibiting significant inhibition against certain bacterial strains (Demircioğlu et al., 2018).

Phospholipase A2 Inhibitors

  • A series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides were evaluated as membrane-bound phospholipase A2 inhibitors. Compounds in this series inhibited arachidonic acid liberation from rabbit heart membrane fractions, suggesting potential therapeutic applications (Oinuma et al., 1991).

Inhibitors for Pneumocystis Carinii Dihydrofolate Reductase

  • Triazenyl-substituted pyrimethamine derivatives, including 4-chloro-3-(3,3-dimethyltriazen-1-yl)phenyl]-6-ethylpyrimidine, were synthesized and showed potent and selective inhibition of Pneumocystis carinii dihydrofolate reductase, indicating potential in treating related infections (Stevens et al., 1997).

Luminescence and Antibacterial Properties

  • Modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid was synthesized and used to construct d10 metal complexes. These complexes displayed photo-luminescence and antibacterial properties, with potential applications in materials science and microbiology (Feng et al., 2021).

properties

IUPAC Name

4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c17-23(21,22)14-8-6-13(7-9-14)20-16-10-15(18-11-19-16)12-4-2-1-3-5-12/h1-11H,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVNEZXMIULPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.